1-Ethoxy-N,N-dimethylprop-1-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-N,N-dimethylprop-1-en-1-amine is an organic compound with the molecular formula C7H15NO It is a member of the amine family, characterized by the presence of an ethoxy group attached to a prop-1-en-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxy-N,N-dimethylprop-1-en-1-amine can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylprop-1-en-1-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-N,N-dimethylprop-1-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides; reactions may require the presence of a base and are often conducted under reflux conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-N,N-dimethylprop-1-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
1-Ethoxy-N,N-dimethylprop-1-en-1-amine: shares similarities with other amine compounds such as N,N-dimethylprop-1-en-1-amine and ethoxypropylamine.
Uniqueness: The presence of the ethoxy group in this compound imparts unique chemical properties, such as increased solubility in organic solvents and distinct reactivity patterns compared to its analogs.
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethylprop-1-en-1-amine
- Ethoxypropylamine
- N,N-Diethylprop-1-en-1-amine
Eigenschaften
CAS-Nummer |
816-56-8 |
---|---|
Molekularformel |
C7H15NO |
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
1-ethoxy-N,N-dimethylprop-1-en-1-amine |
InChI |
InChI=1S/C7H15NO/c1-5-7(8(3)4)9-6-2/h5H,6H2,1-4H3 |
InChI-Schlüssel |
ASHGYSCGYXSSCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=CC)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.